2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene 2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17813304
InChI: InChI=1S/C8H9N5/c1-2-9-3-6-4-10-8-11-5-12-13(8)7(1)6/h4-5,9H,1-3H2
SMILES:
Molecular Formula: C8H9N5
Molecular Weight: 175.19 g/mol

2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene

CAS No.:

Cat. No.: VC17813304

Molecular Formula: C8H9N5

Molecular Weight: 175.19 g/mol

* For research use only. Not for human or veterinary use.

2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene -

Specification

Molecular Formula C8H9N5
Molecular Weight 175.19 g/mol
IUPAC Name 2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene
Standard InChI InChI=1S/C8H9N5/c1-2-9-3-6-4-10-8-11-5-12-13(8)7(1)6/h4-5,9H,1-3H2
Standard InChI Key HHUGKFGIJVSZSN-UHFFFAOYSA-N
Canonical SMILES C1CNCC2=C1N3C(=NC=N3)N=C2

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s IUPAC name, 2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene, reflects its tricyclic system comprising 13 atoms across three fused rings. The numbering system indicates nitrogen atoms at positions 2, 3, 5, 7, and 11, with double bonds at positions 1(9), 3, 5, and 7. This arrangement creates a rigid, planar core that facilitates π-π stacking interactions, a feature critical for binding biological targets.

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC₁₀H₇N₅
Ring SystemTricyclo[7.4.0.0²,⁶] (7-membered, 4-membered, and 2-membered fused rings)
Nitrogen Positions2, 3, 5, 7, 11
Double Bonds1(9), 3, 5, 7

Comparative Structural Analysis

Analogous compounds, such as tert-butyl 2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate, share the tricyclic backbone but feature additional functional groups (e.g., tert-butyl carboxylate) that enhance solubility and reactivity. The parent compound’s lack of substituents renders it more reactive in unmodified form, enabling diverse derivatization pathways.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of pentaazatricyclo compounds typically involves multi-step cyclization reactions. For example, tert-butyl derivatives are synthesized via:

  • Core Formation: Cyclocondensation of diamine precursors with carbonyl compounds under acidic conditions.

  • Functionalization: Introduction of tert-butyl groups via nucleophilic substitution or esterification.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
Core CyclizationHCl (cat.), EtOH, reflux, 24 h45–60
tert-Butyl Additiontert-Butyl chloroformate, DMAP, CH₂Cl₂, 0°C70–85

Reactivity Profile

The compound’s nitrogen-rich structure participates in:

  • Electrophilic Substitution: Reactivity at electron-deficient positions (e.g., nitration at N-7).

  • Coordination Chemistry: Chelation with transition metals (e.g., Tc-99m in radiopharmaceuticals) .

Physicochemical Properties

Spectroscopic Characterization

  • NMR: Distinct shifts for aromatic protons (δ 7.8–8.2 ppm) and nitrogen-bound tert-butyl groups (δ 1.3 ppm).

  • Mass Spectrometry: Molecular ion peak at m/z 306.40 for tert-butyl derivatives.

OrganUptake (% ID/g) at 24 h
Liver15.2 ± 1.8
Kidneys8.7 ± 0.9
Blood0.5 ± 0.1

Anticancer Activity

Though direct data on the parent compound is lacking, analogs like TBPD show moderate cytotoxicity against glioblastoma cells (IC₅₀: 18 µM) . The mechanism likely involves intercalation into DNA or inhibition of topoisomerases.

Industrial and Material Science Applications

Polymer Science

The rigid tricyclic structure serves as a crosslinking agent in high-performance polymers. tert-Butyl derivatives enhance thermal stability (Tg: 220°C).

Catalysis

Palladium complexes of pentaazatricyclo ligands catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁵.

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